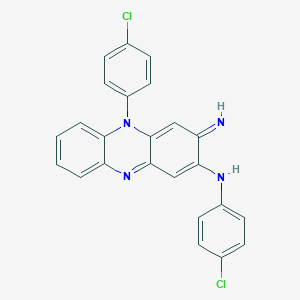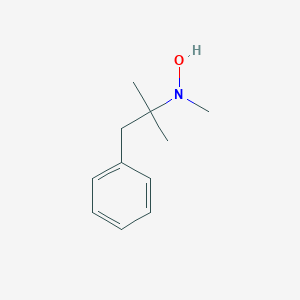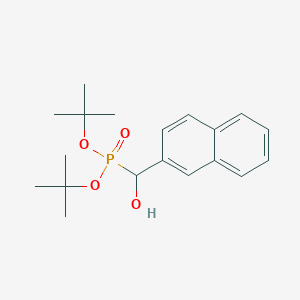
Di-tert-butyl (hydroxy(naphthalen-2-yl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is a complex organic compound that features a phosphoryl group bonded to a naphthalen-2-ylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol typically involves the reaction of naphthalen-2-ylmethanol with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of more efficient phosphorylating agents or catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl-naphthalen-2-ylmethanol derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-naphthalen-2-ylmethanol oxides, while reduction could produce phosphine derivatives.
Applications De Recherche Scientifique
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound can be used in studies involving phosphoryl group transfer reactions, which are important in various biological processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The phosphoryl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
- Bis[(2-methylpropan-2-yl)oxy]phosphoryl-[4-(bromomethyl)phenyl]methanol
Uniqueness
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is unique due to its naphthalen-2-ylmethanol moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with aromatic systems are required.
Propriétés
Numéro CAS |
132541-51-6 |
|---|---|
Formule moléculaire |
C19H27O4P |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C19H27O4P/c1-18(2,3)22-24(21,23-19(4,5)6)17(20)16-12-11-14-9-7-8-10-15(14)13-16/h7-13,17,20H,1-6H3 |
Clé InChI |
SCGKDJMQZDQBLY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


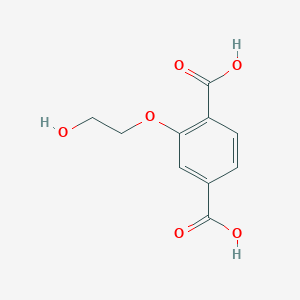


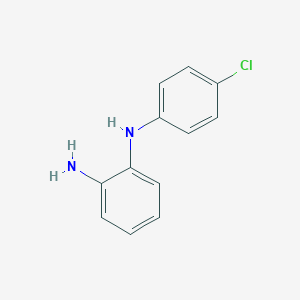
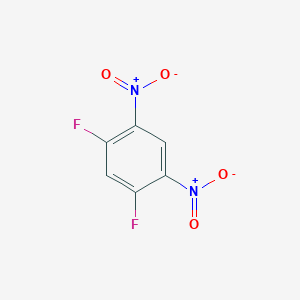
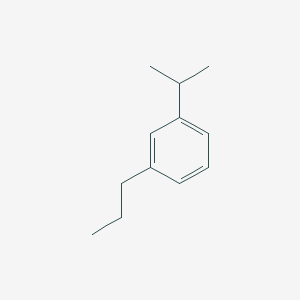
![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
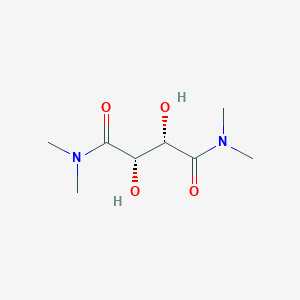
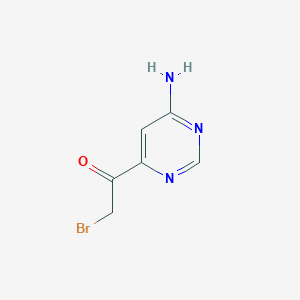
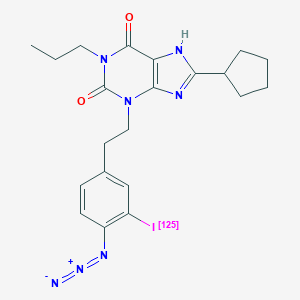
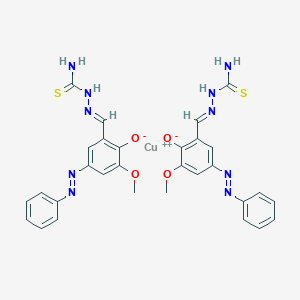
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
